molecular formula C21H26N6OS B12032549 4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624725-01-5

4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B12032549
CAS No.: 624725-01-5
M. Wt: 410.5 g/mol
InChI Key: INWMRGTTZSHYGM-PXLXIMEGSA-N
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Description

4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C21H26N6OS. It is known for its unique structure, which combines a benzaldehyde derivative with a triazole ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the reaction of 4-(Diethylamino)benzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole-4-yl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing biological processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(Diethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

624725-01-5

Molecular Formula

C21H26N6OS

Molecular Weight

410.5 g/mol

IUPAC Name

4-[(2E)-2-[[4-(diethylamino)phenyl]methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H26N6OS/c1-4-26(5-2)18-11-7-16(8-12-18)15-22-25-27-20(23-24-21(27)29)17-9-13-19(14-10-17)28-6-3/h7-15,25H,4-6H2,1-3H3,(H,24,29)/b22-15+

InChI Key

INWMRGTTZSHYGM-PXLXIMEGSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NN2C(=NNC2=S)C3=CC=C(C=C3)OCC

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNN2C(=NNC2=S)C3=CC=C(C=C3)OCC

Origin of Product

United States

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